(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
This compound is a synthetic aurone derivative featuring a Z-configuration at the exocyclic double bond, a 7-methyl substituent on the benzofuran core, and a diethylcarbamate group at the 6-position. Aurones are naturally occurring flavonoids with a benzofuran-3-one scaffold, but this derivative is structurally modified to enhance pharmacological properties. The diethylcarbamate moiety is introduced to improve metabolic stability and lipophilicity, which are critical for bioavailability and target engagement in therapeutic applications .
Key structural attributes include:
- Furan-2-ylmethylene group: Introduces electronic diversity and steric bulk, influencing binding affinity.
- Diethylcarbamate substituent: Enhances solubility in lipid membranes compared to polar hydroxyl groups in natural aurones.
Synthesis typically involves condensation of pre-functionalized benzofuran precursors with substituted furan aldehydes, followed by carbamate formation via reaction with diethylcarbamoyl chloride .
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-20(5-2)19(22)25-15-9-8-14-17(21)16(24-18(14)12(15)3)11-13-7-6-10-23-13/h6-11H,4-5H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXUTMUALBDYNA-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a compound of interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.39 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of angiogenesis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | HeLa | 15.0 | Angiogenesis inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| Compound C | Cytokine Release | Decreased IL-6 by 30% |
| Compound D | NF-kB Activation | Inhibition by 40% |
Antimicrobial Activity
The antimicrobial effects of related compounds have been documented, suggesting potential efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 3: Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : A study conducted on a series of benzofuran derivatives, including our compound, demonstrated significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze apoptosis markers, revealing that the compound increased early apoptotic cells significantly compared to controls .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Research Findings and Implications
- For example, glycoside derivative B5 exhibits in vitro cytotoxicity against breast cancer cell lines (IC50 ~5 µM) .
- Structure-Activity Relationships (SAR): Diethylcarbamate vs. Dimethylcarbamate: Diethyl groups may prolong half-life due to reduced enzymatic hydrolysis compared to dimethyl analogues . Furan vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
